molecular formula C11H14N2O2S B14294939 Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate CAS No. 115172-99-1

Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate

Cat. No.: B14294939
CAS No.: 115172-99-1
M. Wt: 238.31 g/mol
InChI Key: LJYADYXTNPMQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a benzyl group, an amino group, and a sulfanylidene group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-amino-2-sulfanylideneethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl or amino derivatives.

Scientific Research Applications

Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfanylidene group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate with similar protective properties for amines.

    Methyl carbamate: Used in similar applications but with different reactivity profiles.

    Phenyl carbamate: Known for its use in the synthesis of polyurethanes.

Uniqueness

Benzyl (2-amino-2-sulfanylideneethyl)methylcarbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines.

Properties

CAS No.

115172-99-1

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

benzyl N-(2-amino-2-sulfanylideneethyl)-N-methylcarbamate

InChI

InChI=1S/C11H14N2O2S/c1-13(7-10(12)16)11(14)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,16)

InChI Key

LJYADYXTNPMQAI-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=S)N)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.